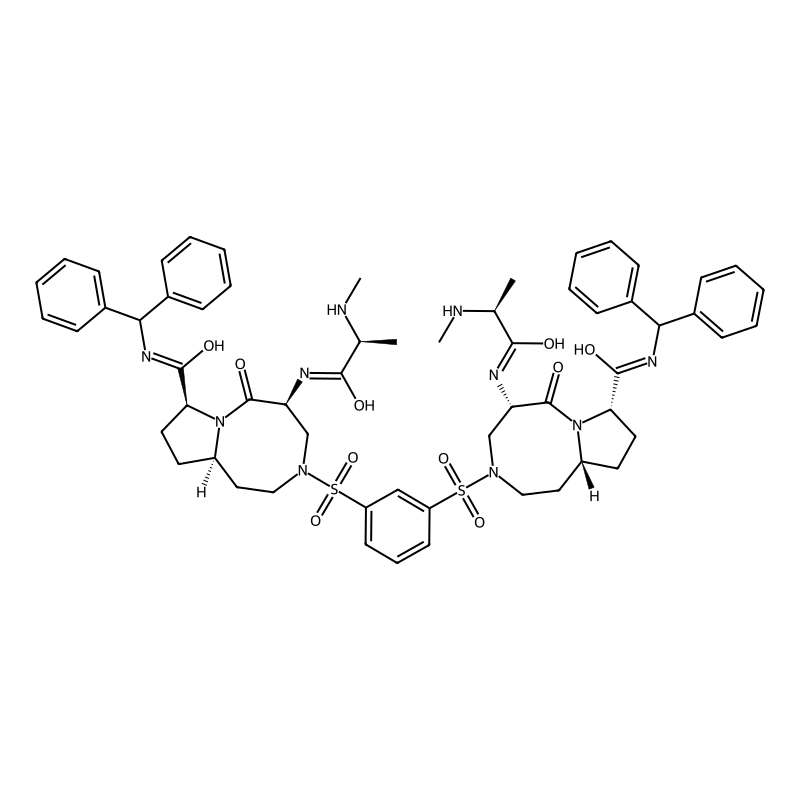APG-1387

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
APG-1387, also known as Dasminapant, is a small-molecule inhibitor that mimics the second mitochondrial-derived activator of caspases, a protein involved in the apoptosis pathway. It specifically targets inhibitors of apoptosis proteins, notably cellular inhibitors of apoptosis protein 1 and 2. The compound has a molecular formula of C60H72N10O10S2 and is currently being developed by Ascentage Pharma for various cancer treatments, including pancreatic ductal adenocarcinoma and chronic hepatitis B virus infections .
APG-1387 operates primarily through its interaction with the BIR domains of inhibitors of apoptosis proteins. By binding to these proteins, it promotes the activation of caspases, leading to programmed cell death in cancer cells. The mechanism involves the disruption of the anti-apoptotic functions of these proteins, which normally inhibit caspase activity. This action is crucial for enhancing the efficacy of other anticancer agents and overcoming resistance mechanisms in tumor cells .
The compound has demonstrated significant biological activity in preclinical studies, showing potent antitumor effects against various solid tumors, including nasopharyngeal carcinoma and hepatocellular carcinoma. APG-1387 enhances tumor necrosis factor-alpha and TRAIL-mediated apoptosis in cancer cell lines, indicating its potential as an effective therapeutic agent in combination therapies . Clinical trials have indicated that APG-1387 can induce apoptosis and modulate immune responses in liver cells infected with hepatitis B virus .
While specific synthesis methods for APG-1387 are not extensively detailed in available literature, it is generally synthesized through complex organic chemistry techniques involving multiple steps to ensure the correct formation of its dimeric structure. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield .
APG-1387 is primarily being investigated for its applications in oncology, particularly for:
- Pancreatic Ductal Adenocarcinoma
- Hepatitis B Virus Infections
- Advanced Malignant Solid Neoplasms
The compound is currently undergoing various phases of clinical trials to evaluate its safety, tolerability, and efficacy both as a monotherapy and in combination with other anticancer agents .
Several compounds exhibit similar mechanisms of action or therapeutic targets as APG-1387. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Birinapant | Inhibitor of apoptosis proteins | Monovalent compound; used in various cancers |
| LCL161 | Inhibitor of apoptosis proteins | Selective for cellular inhibitors of apoptosis |
| Debio 1143 | Inhibitor of apoptosis proteins | Investigated for both solid tumors and hematological malignancies |
| CUDC-427 | Dual inhibitor targeting multiple pathways | Combines inhibition of apoptosis with other pathways |
| SM-1387 | Bivalent SMAC mimetic | Similar structure but different binding affinity |
APG-1387 stands out due to its unique bivalent structure, allowing it to engage multiple targets simultaneously, which may result in enhanced therapeutic efficacy compared to monovalent compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2: Li N, Feng L, Han HQ, Yuan J, Qi XK, Lian YF, Kuang BH, Zhang YC, Deng CC, Zhang HJ, Yao YY, Xu M, He GP, Zhao BC, Gao L, Feng QS, Chen LZ, Yang L, Yang D, Zeng YX. A novel Smac mimetic APG-1387 demonstrates potent antitumor activity in nasopharyngeal carcinoma cells by inducing apoptosis. Cancer Lett. 2016 Oct 10;381(1):14-22. doi: 10.1016/j.canlet.2016.07.008. Epub 2016 Jul 15. PubMed








